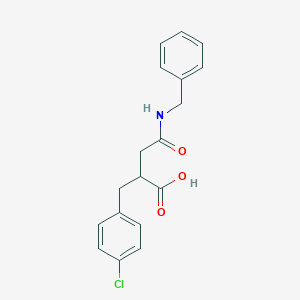![molecular formula C16H22N4O5 B226835 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B226835.png)
1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
The synthesis of 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-nitroaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with a piperidine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the piperidine ring. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazoles: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Indole Derivatives: Indole-based compounds are widely studied for their pharmacological properties and potential therapeutic uses. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C16H22N4O5 |
|---|---|
Poids moléculaire |
350.37 g/mol |
Nom IUPAC |
1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H22N4O5/c1-25-14-3-2-12(20(23)24)10-13(14)18-15(21)6-9-19-7-4-11(5-8-19)16(17)22/h2-3,10-11H,4-9H2,1H3,(H2,17,22)(H,18,21) |
Clé InChI |
ZOSZVHVALZVELM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC(CC2)C(=O)N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC(CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE](/img/structure/B226777.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)


methanone](/img/structure/B226797.png)
methanone](/img/structure/B226799.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B226802.png)
![5-[4-(heptyloxy)benzylidene]-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B226803.png)
